molecular formula C20H14ClF3N2O2 B6546835 N-(3-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-35-7

N-(3-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546835
CAS No.: 946379-35-7
M. Wt: 406.8 g/mol
InChI Key: DSNVFILOEBWJKY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a trifluoromethylbenzyl group at the 1-position and a 3-chlorophenyl carboxamide at the 3-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro substituent on the phenyl ring may influence electronic properties and target binding .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-3-1-4-16(11-15)25-18(27)17-5-2-10-26(19(17)28)12-13-6-8-14(9-7-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNVFILOEBWJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3-chlorophenyl group in the target compound vs. The 4-CF₃ benzyl group is conserved across multiple analogs, suggesting its critical role in π-π stacking or hydrophobic interactions .

Planarity and Conformation :

  • Crystallographic data for N-(3-bromo-2-methylphenyl)-... reveals near-planar geometry (dihedral angle = 8.38°), likely due to π-conjugation through the amide bridge. This planarity may enhance binding to flat enzymatic pockets .

Biological Activity :

  • AZD9668’s elastase inhibition highlights the pharmacological relevance of this scaffold. The target compound’s 3-chloro substituent could modulate potency or off-target effects compared to AZD9668’s 3-CF₃ group .

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